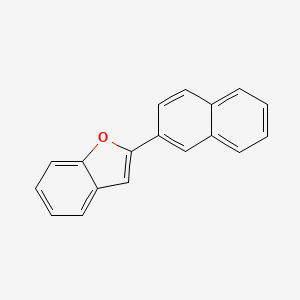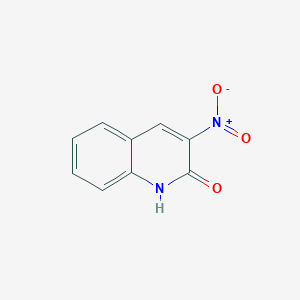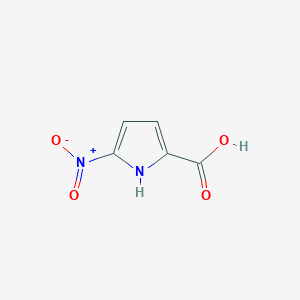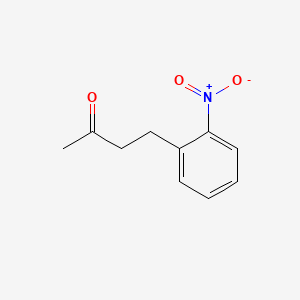![molecular formula C15H24N2 B3023450 1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine CAS No. 881041-90-3](/img/structure/B3023450.png)
1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine
Vue d'ensemble
Description
1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine, also known as DM-AA2-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of arylalkylamines and is structurally similar to other psychoactive substances such as amphetamines and cathinones.
Mécanisme D'action
1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine acts as a monoamine transporter inhibitor, which means that it prevents the reuptake of serotonin and norepinephrine into presynaptic neurons, leading to an increase in their extracellular concentrations. This mechanism of action is similar to other psychoactive substances such as amphetamines and cathinones. However, 1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine has been shown to have a higher selectivity for serotonin and norepinephrine transporters compared to dopamine transporters, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine has been shown to have various biochemical and physiological effects, including increased extracellular levels of serotonin and norepinephrine in the brain, increased locomotor activity, and decreased food intake. These effects are similar to those of other psychoactive substances and may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine for lab experiments is its high selectivity for serotonin and norepinephrine transporters, which makes it a useful tool compound for investigating the role of these transporters in the brain. However, one limitation is that its psychoactive effects may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine, including:
1. Investigation of its potential therapeutic effects in the treatment of depression and anxiety disorders.
2. Development of novel psychoactive substances based on 1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine as a lead compound.
3. Investigation of its potential use as a tool compound for the study of monoamine transporters in the brain.
4. Investigation of its potential effects on other neurotransmitter systems in the brain.
5. Investigation of its potential toxicity and safety profile.
Conclusion:
1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high selectivity for serotonin and norepinephrine transporters makes it a useful tool compound for investigating the role of these transporters in the brain. However, its psychoactive effects may complicate the interpretation of experimental results. Further research is needed to investigate its potential therapeutic effects and safety profile.
Applications De Recherche Scientifique
1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine has been shown to act as a selective serotonin and norepinephrine reuptake inhibitor, which makes it a potential candidate for the treatment of depression and anxiety disorders. In pharmacology, 1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine has been studied for its potential use as a tool compound to investigate the role of monoamine transporters in the brain. In medicinal chemistry, 1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine has been used as a lead compound for the development of novel psychoactive substances.
Propriétés
IUPAC Name |
1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-17(2)12-13-8-5-6-9-14(13)15-10-4-3-7-11-16-15/h5-6,8-9,15-16H,3-4,7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSMIZOJFSCJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C2CCCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)
![1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3023376.png)
![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)





